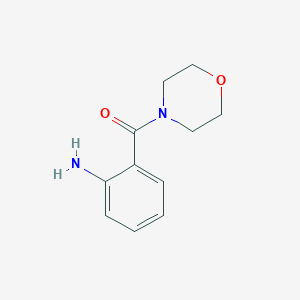

(2-Aminophenyl)(morpholin-4-yl)methanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-aminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLIOZKEABTZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352421 | |

| Record name | (2-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-24-5 | |

| Record name | (2-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholine-4-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Crystallographic Analysis of 2 Aminophenyl Morpholin 4 Yl Methanone and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic and molecular structure of a crystalline compound. Studies on derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone have revealed key structural features, including their crystal systems, molecular shapes, and the interactions that govern their packing in the solid state.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Analysis of various derivatives has shown that they crystallize in different systems, which is influenced by the nature and position of substituents on the aromatic ring and other molecular modifications.

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| (2-Aminophenyl)(p-tolyl)methanone | Orthorhombic | Pna2₁ | a = 7.7720(16) Å, b = 10.490(2) Å, c = 14.114(3) Å |

| (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone | Monoclinic | P2₁/c | a = 10.2640(4) Å, b = 21.5488(7) Å, c = 8.0061(3) Å, β = 108.587(4)° |

| 1,2-dimorpholinoethane | Monoclinic | P2₁/n | a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)° |

The conformation of the morpholine (B109124) ring is a critical aspect of the molecular structure. In the crystal structure of (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone, the morpholine rings adopt a stable chair conformation. nih.gov This conformation is common for six-membered saturated heterocyclic rings and minimizes steric strain.

The relative orientation of the different rings within the molecule is also of significant interest. In (2-Aminophenyl)(p-tolyl)methanone, the two aromatic rings are not coplanar; they are twisted with respect to each other, forming a dihedral angle of 52.8(3)°. nih.gov This twist is a result of steric hindrance between the rings and the carbonyl group that links them.

The way molecules are arranged in a crystal is determined by a network of intermolecular interactions. Hydrogen bonds are particularly important in organizing the supramolecular structure of these compounds.

Positional disorder occurs when an atom or a group of atoms occupies multiple positions within the crystal lattice. While not reported for all derivatives, positional disorder has been observed in the crystal structure of some related complex molecules, such as certain tris(4-aminophenyl)amine (B13937) derivatives where ethyl ester (OEt) fragments were found to be disordered. mdpi.com This phenomenon can provide insights into the dynamic behavior of molecules in the solid state.

Structural Characterization by Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of molecules in solution and complementing the data obtained from X-ray crystallography.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. The chemical shifts (δ), measured in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are characteristic of the molecular structure.

While specific spectral data for this compound is not detailed in the referenced literature, the analysis of closely related compounds provides expected ranges for the characteristic signals. For example, the protons of the morpholine ring typically appear as multiplets in the range of 3.2-3.9 ppm. rsc.org Aromatic protons resonate in the downfield region, typically between 6.5 and 8.0 ppm, with their exact shifts and splitting patterns depending on the substitution pattern of the phenyl ring.

In ¹³C NMR spectra of related morpholino-benzamides, the carbonyl carbon signal is typically found significantly downfield, often above 165 ppm. rsc.org The carbons of the morpholine ring usually appear in the range of 42-67 ppm, while aromatic carbons resonate between 115 and 150 ppm. rsc.orgscielo.br

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| Morpholino(phenyl)methanone | 7.48–7.32 (m, 5H), 3.97–3.24 (m, 8H) | 170.6, 135.4, 130.1, 128.7, 127.2, 67.0, 48.4, 42.7 |

| (2-Chlorophenyl)(morpholino)methanone | 7.45–7.29 (m, 4H), 3.92–3.55 (m, 5H), 3.32–3.15 (m, 2H) | 167.1, 135.5, 130.6, 130.4, 129.8, 128.0, 127.5, 66.9, 66.8, 47.3, 42.2 |

| 1-(4-Aminophenyl)piperidin-2-one | 6.98 (d, 2H), 6.66 (d, 2H), 3.56 (t, 2H), 2.52 (t, 2H), 1.85-1.95 (m, 4H) | 170.3, 145.4, 134.3, 127.3 (2C), 115.6 (2C), 52.2, 32.8, 23.7, 21.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The analysis of this compound reveals characteristic absorption bands that confirm the presence of its key structural features, including the primary amine, the tertiary amide (methanone), and the morpholine ring.

While a specific spectrum for this compound is not detailed in the available literature, data from closely related aminophenyl derivatives provide a strong basis for spectral interpretation. For instance, the analysis of a related compound, 4-(4-aminophenyl)morpholin-3-one, shows distinct peaks that are analogous to those expected for the title compound. scielo.br

Key vibrational modes anticipated for this compound include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. In the analogue 4-(4-aminophenyl)morpholin-3-one, these appear at 3437 cm⁻¹ and 3320 cm⁻¹. scielo.br

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring is observed just below 3000 cm⁻¹. A peak at 2948 cm⁻¹ in the reference compound corresponds to this aliphatic stretching. scielo.br

C=O Stretching: The carbonyl group of the tertiary amide (methanone) is a strong absorber in the IR spectrum. Its position is sensitive to the electronic environment. For conjugated amides of this type, the absorption is typically found in the 1630-1680 cm⁻¹ range. The analogue exhibits a strong band at 1640 cm⁻¹, characteristic of the amide carbonyl group. scielo.br

C-O-C Stretching: The morpholine ring contains a C-O-C ether linkage, which is expected to produce a strong, characteristic band in the fingerprint region, typically around 1100 cm⁻¹.

C-N Stretching: Vibrations for the aromatic amine C-N bond and the amide C-N bond occur in the 1250-1350 cm⁻¹ region.

The following table summarizes the pertinent IR absorption data from the related compound 4-(4-aminophenyl)morpholin-3-one, recorded using the KBr pellet method. scielo.br

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | 3437 | Primary Amine (-NH₂) |

| N-H Symmetric Stretch | 3320 | Primary Amine (-NH₂) |

| C-H Aliphatic Stretch | 2948 | Morpholine Ring |

| C=O Amide Stretch | 1640 | Tertiary Amide |

| Aromatic Ring C=C Stretch | 1516 | Phenyl Ring |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This technique is crucial for confirming the molecular formula of newly synthesized molecules like this compound.

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure mass with exceptional precision (typically to within 5 ppm), allowing for the unambiguous assignment of a molecular formula. nih.gov For this compound, the molecular formula is C₁₁H₁₄N₂O₂. cymitquimica.com

The expected HRMS data would involve the detection of the protonated molecule, [M+H]⁺. The theoretical exact mass for this ion can be calculated based on the most abundant isotopes of its constituent elements. The close agreement between the calculated and experimentally observed mass provides strong evidence for the compound's identity.

As an illustration of the technique's precision, HRMS data for the related compound 1-(4-Aminophenyl)piperidin-2-one (C₁₁H₁₄N₂O) showed an observed m/z of 191.1181 for the [M+H]⁺ ion, which corresponds closely to the calculated theoretical mass of 191.1184. scielo.br This level of accuracy is characteristic of HRMS analysis and would be expected for this compound.

The table below details the calculated theoretical mass for the primary ions of this compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₁H₁₄N₂O₂ | 206.1055 |

| [M+H]⁺ | C₁₁H₁₅N₂O₂⁺ | 207.1133 |

| [M+Na]⁺ | C₁₁H₁₄N₂O₂Na⁺ | 229.0953 |

Biological Activities and Pharmacological Relevance of 2 Aminophenyl Morpholin 4 Yl Methanone Derivatives

Anticancer Activities and Mechanisms

Derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone have emerged as a promising class of compounds in the search for novel anticancer agents. Their therapeutic potential stems from their ability to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell signaling pathways. The morpholine (B109124) moiety is recognized as a valuable pharmacophore in medicinal chemistry, and its incorporation into various molecular frameworks has led to the development of compounds with a wide range of pharmacological activities, including anticancer effects. e3s-conferences.orgnih.gov

A number of studies have demonstrated the potent antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. For instance, a series of novel 2-morpholino-4-anilinoquinoline compounds, which can be considered structurally related to the core molecule, were synthesized and evaluated for their anticancer potential against the HepG2 (human liver cancer) cell line. nih.gov Several of these compounds exhibited significant cytotoxic activity, effectively limiting the proliferation of these cancer cells. nih.gov

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. For the 2-morpholino-4-anilinoquinoline derivatives, the following IC50 values were reported against the HepG2 cell line:

| Compound | Aniline (B41778) Moiety Substitution | IC50 (μM) against HepG2 |

| 3c | 4-fluoro | 11.42 |

| 3d | 4-chloro | 8.50 |

| 3e | 3,4-dichloro | 12.76 |

These findings underscore the potential of this class of compounds to inhibit the growth of cancer cells. The observed activity is attributed to the ability of these molecules to interfere with the cell cycle, leading to an arrest in the G0/G1 phase. nih.gov

Beyond inhibiting proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. Research has indicated that certain methanone (B1245722) derivatives are potent inducers of apoptosis. nih.gov This process is often mediated by a family of cysteine proteases known as caspases, which, upon activation, execute the apoptotic program.

While direct studies on this compound derivatives and caspase activation are limited, the broader class of methanones has been shown to induce apoptosis through caspase-dependent mechanisms. nih.gov For example, a series of (naphthalen-4-yl)(phenyl)methanones were identified as potent inducers of apoptosis in various cancer cell lines, including T47D, HCT116, and SNU398 cells. nih.gov The mechanism of action for some of these compounds involved the activation of the caspase cascade, a critical component of the apoptotic pathway. nih.gov This suggests that derivatives of this compound may also share this ability to trigger apoptosis in cancer cells, a crucial aspect of their anticancer activity.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a multitude of human cancers and plays a pivotal role in cancer cell proliferation, survival, migration, and invasion. nih.govmdpi.comfrontiersin.org Consequently, FAK has emerged as a significant target for the development of novel anticancer therapies. nih.gov A number of FAK inhibitors have been developed, with some progressing to clinical trials. nih.govfrontiersin.org

The this compound scaffold can be found within the broader chemical space of compounds designed as FAK inhibitors. For instance, a series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides were designed and synthesized as potential FAK inhibitors. nih.gov These compounds were evaluated for their ability to inhibit FAK and their antiproliferative activity against tumor cells. nih.gov The research in this area suggests that the morpholine-containing benzamide (B126) moiety can contribute to the binding and inhibition of FAK. Molecular docking studies have been employed to understand the binding interactions between such inhibitors and the FAK protein. nih.gov The inhibition of the FAK signaling pathway by these derivatives can lead to the suppression of downstream signaling cascades, such as the PI3K/AKT pathway, which are crucial for cancer cell survival and proliferation. frontiersin.org

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic efficacy of a lead compound. For morpholine-containing anticancer agents, several key structural features have been identified that influence their biological activity. e3s-conferences.orgnih.gov

In the context of derivatives related to this compound, SAR studies have provided valuable insights. For the 2-morpholino-4-anilinoquinoline series, substitutions on the aniline ring were found to significantly impact their anticancer activity. nih.gov For example, the presence of halogen atoms at the C4 position of the aniline moiety, such as in compounds 3c (4-fluoro) and 3d (4-chloro), and at the C3 and C4 positions in compound 3e (3,4-dichloro), resulted in potent cytotoxic activity against HepG2 cancer cells. nih.gov

Furthermore, general SAR principles for morpholine derivatives suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining their anticancer potency. The morpholine ring itself is considered a key pharmacophore that can enhance the pharmacological properties of a molecule. e3s-conferences.org

Neuroprotective Effects

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential neuroprotective effects. Neurodegenerative diseases are often associated with oxidative stress and neuronal damage.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key factor in the pathogenesis of several neurodegenerative disorders. nih.govnih.gov Consequently, compounds that can protect neurons from oxidative damage are of significant therapeutic interest.

A study on a specific derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has demonstrated its neuroprotective capabilities. This compound was shown to significantly reduce intracellular ROS, thereby protecting neuronal cells from oxidative stress-induced damage. The research suggests that this compound could be a promising therapeutic candidate for neurodegenerative conditions like Parkinson's disease.

Enzyme Inhibitory Properties

The ability of morpholine-containing compounds to interact with the active sites of various enzymes makes them valuable pharmacophores in drug design. nih.govnih.gov

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in acetylcholine (B1216132) (ACh) levels. nih.govnih.gov By inhibiting AChE, these agents increase the concentration and duration of action of ACh in the synaptic cleft, thereby improving cholinergic neurotransmission. nih.gov Several studies have demonstrated that incorporating a morpholine moiety into different molecular frameworks can yield potent AChE inhibitors.

Research into morpholine-based chalcones identified several compounds with significant inhibitory activity against both AChE and monoamine oxidase-B (MAO-B), another key target in neurodegeneration. tandfonline.com For instance, certain chalcone (B49325) derivatives containing morpholine showed potent, reversible, and competitive or noncompetitive inhibition of AChE. tandfonline.com Similarly, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated for their anti-cholinesterase activity. One derivative, compound 11g , emerged as the most potent inhibitor against both AChE and butyrylcholinesterase (BChE), with kinetic studies revealing a mixed-type inhibition mechanism. nih.gov These findings underscore the potential of morpholine derivatives as candidates for the development of therapeutics for Alzheimer's disease. tandfonline.com

| Compound Series | Specific Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| Morpholine-based Chalcones | MO5 | AChE | 6.1 µM |

| Morpholine-based Chalcones | MO9 | AChE | 12.01 µM |

| 4-N-phenylaminoquinolines | 11g | AChE | 1.94 µM |

| 4-N-phenylaminoquinolines | 11g | BChE | 28.37 µM |

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. ekb.eg Consequently, kinase inhibitors are a major class of therapeutic agents. The 4-aminoquinazoline scaffold, often featuring a morpholine substituent, is a well-established pharmacophore for kinase inhibitors. nih.gov The morpholine ring can enhance potency and modulate pharmacokinetic properties through molecular interactions with the target kinase. e3s-conferences.orgnih.gov

Derivatives of 4-morpholino-quinazoline have been extensively studied as inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently overactivated in cancer. ekb.eg A series of 4-morpholino-2-phenylquinazolines were evaluated as PI3K p110α inhibitors, with one thieno[3,2-d]pyrimidine (B1254671) derivative showing potent and selective activity with an IC₅₀ value of 2.0 nM. nih.gov Another study on 7- or 8-substituted 4-morpholine-quinazoline derivatives identified a compound with high PI3Kα inhibition (IC₅₀ = 4.2 nM) that significantly blocked the PI3K/Akt/mTOR pathway. ekb.eg Furthermore, morpholine derivatives have been developed as potent inhibitors of other kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. A novel series of 4-aminoquinoline-based derivatives yielded a compound with an IC₅₀ of 5.1 nM for RIPK2. nih.gov

| Compound Series | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 nM |

| 7-Substituted-4-morpholine-quinazolines | PI3Kα | 4.2 nM |

| 4-Aminoquinoline (B48711) Derivatives | RIPK2 | 5.1 nM |

Antimicrobial Activities (Antibacterial and Antifungal)

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Morpholine and its derivatives have been explored for their potential antibacterial and antifungal properties. e3s-conferences.orgresearchgate.netresearchgate.net The incorporation of a morpholine ring is considered a valuable strategy in the synthesis of new antimicrobial compounds. researchgate.netresearchgate.net

Derivatives such as 4-(morpholin-4-yl) benzohydrazides have been synthesized and evaluated for their antimicrobial activity. researchgate.netresearchgate.net Studies have shown that various synthesized morpholine derivatives possess pronounced activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli. asianpubs.org A series of ruthenium-based agents modified with a morpholine moiety exhibited strong potency against S. aureus, with one complex demonstrating a minimum inhibitory concentration (MIC) of just 0.78 µg/mL. nih.gov In the realm of antifungal agents, morpholine derivatives have also shown promise. Certain synthesized compounds have displayed activity against fungal pathogens like Candida albicans. nih.gov

| Compound Series | Target Organism | Activity (MIC) |

|---|---|---|

| Morpholine-modified Ru-based agents | Staphylococcus aureus | 0.78 µg/mL |

| Acetohydrazide derivatives | Various Bacteria & Fungi | Variable |

The bacterial cell wall is a well-established target for antibiotics. frontiersin.org While direct evidence for this compound derivatives acting via this mechanism is limited, the structural features of some morpholine-containing compounds suggest it as a potential mode of action. It has been reported that the presence of long alkyl chains in certain derivatives can enhance biological activity by increasing lipophilicity, which facilitates the destruction of the microbial cell wall. researchgate.net Although other mechanisms are more frequently cited, the possibility that some morpholine derivatives interfere with cell wall integrity, either directly by inhibiting synthesis enzymes or indirectly by disrupting membrane potential necessary for wall construction, remains an area for further investigation.

A more clearly defined antimicrobial mechanism for some morpholine derivatives involves the disruption of the bacterial cell membrane and interference with intracellular processes. nih.gov For example, a morpholine-modified ruthenium complex was found to exert its antibacterial effect by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS) within the bacteria. nih.gov This membrane-lytic activity leads to a loss of cellular integrity and ultimately cell death.

In the context of antifungal activity, the established mechanism for the morpholine class of agricultural fungicides (e.g., fenpropimorph) is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane fluidity and integrity. This mechanism, which involves targeting enzymes like sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase, is a prime example of membrane-focused intracellular interaction. Additionally, synthetic strategies for some morpholine-based antimicrobial agents have focused on designing molecules that can achieve a higher intracellular concentration, thereby overcoming resistance mechanisms like drug efflux. researchgate.net

Anti-inflammatory and Analgesic Activities of Related Morpholine Derivatives

Morpholine derivatives have also been investigated for their anti-inflammatory and analgesic properties. researchgate.netresearchgate.net The search for new non-steroidal anti-inflammatory drugs (NSAIDs) has led to the exploration of various heterocyclic scaffolds, including morpholine.

Several studies have demonstrated the efficacy of morpholine-containing compounds in animal models of pain and inflammation. A study on a phencyclidine derivative, 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine , showed that it produced significant analgesic effects in both acute thermal pain and chronic inflammatory pain models in rats. thieme-connect.com In another study, Mannich bases of asymmetrical mono-carbonyl analogs of curcumin (B1669340) containing a morpholine substituent were synthesized. Two of these compounds exhibited potent anti-inflammatory activity, as measured by the inhibition of bovine serum albumin (BSA) denaturation, with IC₅₀ values comparable to the standard drug diclofenac (B195802) sodium. japsonline.com Similarly, certain quinazoline (B50416) derivatives have been shown to possess significant anti-inflammatory and analgesic activities, with some compounds being more potent than indomethacin (B1671933) in preclinical tests. nih.gov These activities are often attributed to the inhibition of inflammatory mediators.

| Compound Series | Activity Type | Model | Result |

|---|---|---|---|

| 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine | Analgesic | Rat Formalin Test (Chronic Pain) | Significant reduction in pain |

| Morpholine Mannich base of AMACs (Comp. 4c) | Anti-inflammatory | BSA Denaturation Assay | IC₅₀ = 25.3 µM |

| Morpholine Mannich base of AMACs (Comp. 4d) | Anti-inflammatory | BSA Denaturation Assay | IC₅₀ = 26.3 µM |

| Quinazoline Derivatives | Analgesic & Anti-inflammatory | In vivo models | Significant activity, some > Indomethacin |

Adenosine (B11128) Receptor Positive Allosteric Modulation (PAM) in Related Methanone Structures

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com This binding enhances the receptor's response to the endogenous agonist. nih.govfrontiersin.org This approach offers a sophisticated method for fine-tuning receptor activity with greater specificity and potentially fewer side effects compared to direct-acting agonists. nih.govresearchgate.net In the context of the A1 adenosine receptor, PAMs are of significant interest for treating conditions like neuropathic pain. nih.govresearchgate.net

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays crucial roles in the cardiovascular and nervous systems, making it a therapeutic target for various conditions, including cardiac ischemia and neuropathic pain. nih.gov However, the development of direct-acting A1AR agonists has been challenging due to on-target side effects like bradycardia and sedation. mdpi.comcam.ac.uk A1AR PAMs represent a promising alternative, as they only amplify the receptor's activity in the presence of the endogenous agonist, adenosine. nih.gov This mechanism allows for a more localized and physiologically relevant modulation, as adenosine levels naturally increase in tissues under stress or injury. nih.gov

A prominent class of compounds explored as A1AR PAMs are derivatives of (2-aminothiophen-3-yl)(phenyl)methanone. nih.gov These structures are closely related to this compound and serve as a key example of methanone-based allosteric modulators. The first A1AR PAMs, such as PD 81,723, were identified from this chemical class. nih.gov More recent and potent examples include MIPS521, which has demonstrated significant analgesic effects in animal models of neuropathic pain. mdpi.comresearchgate.net These compounds enhance the binding and/or efficacy of adenosine at the A1AR, offering a path to non-opioid pain relief. mdpi.comnih.gov

Unlike orthosteric agonists that bind within the transmembrane helix bundle of the receptor, the allosteric binding site for methanone-based A1AR PAMs is located in a novel, extrahelical position. nih.gov Structural studies and molecular modeling have revealed that this site is on the receptor's outer surface, in contact with the phospholipid bilayer of the cell membrane. mdpi.comnih.gov

This binding pocket is distinct from the orthosteric site and involves interactions with specific regions of the receptor. mdpi.com Molecular dynamics simulations have identified the extracellular loop 2 (ECL2) as a primary interaction point for A1AR PAMs. nih.gov The binding of a PAM, such as MIPS521, to this site involves hydrophobic interactions with residues like M283, I19, and V22, along with a key hydrogen bond to S246. mdpi.com

By binding to this external site, the PAM induces a conformational change in the receptor that stabilizes the binding of the endogenous agonist in the orthosteric pocket. nih.gov This stabilization slows the dissociation rate of the agonist from the receptor, thereby prolonging and enhancing its signaling effect. nih.govnih.gov This mechanism allows the PAM to "fine-tune" the receptor's response to naturally released adenosine. mdpi.com

Structure-Activity Relationship (SAR) and Pharmacophore Analysis

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and is considered a privileged pharmacophore in medicinal chemistry. nih.govnih.gov Its inclusion in a molecule is often a strategic decision to improve its drug-like properties. nih.govsci-hub.se The morpholine moiety can significantly influence a compound's physicochemical characteristics, pharmacokinetics, and metabolic stability. nih.govnih.govresearchgate.net

The presence of the oxygen atom in the morpholine ring can improve solubility and polarity, while the nitrogen atom can act as a hydrogen bond acceptor. researchgate.net This can lead to enhanced potency and better interaction with biological targets. nih.govijprems.com Furthermore, the morpholine ring is generally metabolically stable and can be used to replace more labile chemical groups, thereby improving a compound's half-life. nih.gov For instance, in the anticancer drug Gefitinib, the addition of a morpholine moiety was crucial for prolonging its mean terminal plasma half-life to 41 hours. sci-hub.se In other cases, replacing a piperidine (B6355638) ring with a morpholine can reduce basicity, leading to increased potency. sci-hub.se The versatility of this scaffold has led to its inclusion in drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijprems.come3s-conferences.org

| Property Influenced | Description of Impact | Example Application |

|---|---|---|

| Pharmacokinetics | Improves metabolic stability, solubility, and membrane permeability, often leading to a better overall pharmacokinetic profile. nih.govresearchgate.net | Used to prolong the plasma half-life of drugs like Gefitinib. sci-hub.se |

| Potency & Affinity | Can enhance molecular interactions with target proteins, leading to increased biological potency and selective affinity for receptors. nih.govnih.govsci-hub.se | Replacement of a piperidine with a morpholine can reduce basicity and increase potency. sci-hub.se |

| Physicochemical Properties | Modulates properties such as solubility and polarity due to the presence of the ether oxygen and amine nitrogen. researchgate.net | Enhances solubility, which is a desirable trait for drug candidates. researchgate.net |

| Versatility | The morpholine scaffold is found in compounds with a diverse range of therapeutic activities. nih.govijprems.com | Associated with anticancer, anti-inflammatory, antiviral, and anticonvulsant activities, among others. nih.govijprems.come3s-conferences.org |

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical entities by modifying the core structure (scaffold) of a known active compound while preserving its key biological activity. nih.govbhsai.org This approach is valuable for navigating beyond existing patents, improving the properties of a lead compound, or discovering molecules with entirely new pharmacological profiles. bhsai.orgniper.gov.in The goal is to find a structurally different core that maintains the essential three-dimensional arrangement of pharmacophoric features required for target binding. nih.gov

This strategy can range from minor modifications, such as replacing one heteroatom for another within a ring (a 1° hop), to more significant changes like ring opening or closure (a 2° hop). nih.gov For example, medicinal chemists successfully improved the metabolic stability of a compound by replacing an imidazopyridine scaffold with a 1,2,4-triazolopyridine. niper.gov.in This change blocked a site of metabolism on the original ring and reduced lipophilicity. niper.gov.in

In the context of methanone derivatives, a scaffold hop could involve replacing the 2-aminothiophene core, common in A1AR PAMs, with a 2-aminophenyl core. Such a modification creates a new chemical series that may possess different properties regarding potency, selectivity, or pharmacokinetics, providing new avenues for lead optimization. bhsai.orgresearchgate.net

| Strategy Type | Description | Primary Goal |

|---|---|---|

| Heterocycle Replacements (1° Hop) | Exchanging one ring system for another, often by swapping heteroatoms (e.g., replacing a phenyl ring with a pyridine). nih.govniper.gov.in | Improve metabolic stability, alter physicochemical properties, or explore new intellectual property. niper.gov.in |

| Ring Opening or Closure (2° Hop) | Modifying the core by breaking a ring to create a more flexible acyclic structure, or closing an acyclic chain to form a new ring. nih.govbhsai.org | Manipulate molecular flexibility to improve properties like membrane penetration or binding entropy. bhsai.org |

| Peptidomimetics (3° Hop) | Replacing a peptide backbone with a non-peptidic scaffold that mimics its structure and function. nih.gov | Enhance oral bioavailability and metabolic stability of peptide-based leads. |

| Topology-Based Hopping | Using computational methods to find novel scaffolds that match the shape and electrostatic properties of the original lead compound. nih.gov | Discover structurally novel compounds that retain the key binding interactions of the original molecule. |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. rjlbpcs.com This method is essential for understanding the binding affinities and modes of interaction for potential drug candidates. unar.ac.id The results are often expressed as a docking score, which estimates the binding free energy; a lower score generally indicates a more stable complex. rjlbpcs.comunar.ac.id

While specific docking studies for (2-Aminophenyl)(morpholin-4-yl)methanone are not detailed in the available literature, research on structurally related compounds highlights the utility of this approach. For instance, derivatives of 4-[(quinolin-4-yl)amino]benzamide, which also contain a benzamide (B126) core, have been docked against the RNA polymerase of the influenza virus to assess their antiviral potential. semanticscholar.org Similarly, a morpholine-copper complex was docked against the ESBL receptor of E. coli, yielding a docking score of -5.2 kcal/mol and revealing key hydrogen bond interactions. rjlbpcs.com These studies demonstrate how docking can identify crucial interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-target complex. rjlbpcs.comsemanticscholar.org

| Compound/Derivative | Target Protein | Docking/Re-Rank Score (kcal/mol) | Key Interactions Noted | Potential Application |

|---|---|---|---|---|

| Morpholino{4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl}methanone (G12) Analog | Influenza Virus RNA Polymerase (PA−PB1) | < -5.000 | Pi-Pi stacking, Salt bridge | Anti-influenza |

| MPH-Cu (Morpholine Derivative-Copper Complex) | ESBL of E.coli | -5.2 | Hydrogen bond | Antibacterial |

| Benzoheterocyclic 4-aminoquinoline (B48711) derivative (h-06) | Dihydrofolate reductase-thymidylate synthase (DRTS) | -163.607 | Hydrogen bonds, Carbon-hydrogen bonds | Antimalarial |

| Thiourea (B124793) derivatives of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one | Antithrombotic receptor targets | Not specified | Increased affinity due to thiourea fragment | Antithrombotic |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com These methods can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. Higher values suggest better donation capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. Lower values suggest better acceptance capability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. |

| Dipole Moment | μ | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Hirshfeld Surface Analysis and Interaction Energy Calculations

Studies on various organic molecules show that H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to the crystal packing. nih.govnih.gov For example, in the crystal structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401), H···H contacts accounted for 30.6% of the Hirshfeld surface area, followed by O···H (24.8%) and C···H (14.4%) interactions. nih.gov Interaction energy calculations can further dissect the forces at play, often revealing the dominance of dispersion forces in the molecular packing. mdpi.com This type of analysis would be invaluable for understanding the solid-state properties of this compound.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Major Contacts (%) |

|---|---|---|---|---|

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov | 30.6 | 24.8 | 14.4 | S···H (7.3), N···H (5.6), C···C (5.5) |

| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov | 37.6 | 16.8 | 7.6 | S···H (15.4), N···H (13.0) |

Prediction of Polypharmacological Interactions

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. This concept has gained traction as it can explain both the therapeutic efficacy and the adverse effects of drugs. rjlbpcs.com Computational tools have been developed to predict these multi-target interactions. Web resources like SuperPred 3.0 can predict the molecular targets for a given compound by comparing it to databases of known ligand-target interactions. ucj.org.ua For instance, a study on aminoquinoline derivatives used this tool to identify common binding targets, including enzymes and receptors crucial for cell function, thereby suggesting potential mechanisms of action and off-target effects. ucj.org.ua Predicting the polypharmacology of this compound could help in identifying novel therapeutic applications and anticipating potential side effects.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction in Drug Discovery

The evaluation of ADMET properties is a critical step in drug development, as unfavorable pharmacokinetics and toxicity are major causes of late-stage failures. nih.gov In silico ADMET prediction provides an early assessment of a compound's drug-likeness. nih.govresearchgate.net Various computational models and online platforms, such as ADMETlab 2.0, pkCSM, and SwissADME, are used to predict a wide range of parameters. nih.govmspsss.org.ua These include physicochemical properties (e.g., molecular weight, lipophilicity), absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism, excretion, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity). ucj.org.uanih.gov

For example, a study on a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which also feature a morpholine (B109124) moiety, predicted good oral bioavailability and low toxicity, indicating their potential as drug candidates. mspsss.org.ua These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. mspsss.org.ua

| Category | Parameter | Importance in Drug Discovery |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of drug absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if a compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its pharmacological effect. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts interactions with key drug-metabolizing enzymes, indicating potential drug-drug interactions. |

| Excretion | Clearance | Measures the rate at which a drug is removed from the body. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |

| Ames Mutagenicity | Screens for the mutagenic potential of a compound. |

Q & A

Q. What are the optimal synthetic routes for preparing (2-Aminophenyl)(morpholin-4-yl)methanone, and how can reaction conditions be controlled to improve yield?

A common method involves reacting 2-aminobenzoyl chloride with morpholine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used to enhance reaction efficiency. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for benzoyl chloride:morpholine) are critical to minimize side reactions such as over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the morpholine ring integration and the aromatic amine proton signals. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (using SHELX software) provides definitive structural proof .

Q. How does the compound's stability vary under different storage conditions, and what precautions are necessary?

The compound should be stored in airtight containers at 0–6°C to prevent degradation. Stability studies indicate sensitivity to light and moisture, which can lead to amine oxidation or morpholine ring hydrolysis. Regular purity checks via thin-layer chromatography (TLC) or HPLC are recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or intermolecular interactions. Cross-validation using 2D NMR techniques (COSY, HSQC) or computational modeling (DFT calculations) can clarify ambiguities. For crystalline forms, comparing experimental X-ray data with SHELX-refined models ensures accuracy .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (using AutoDock or Schrödinger Suite) can predict interactions with biological targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that improve binding affinity. Synthetic routes for these derivatives often involve selective functionalization of the amine group or morpholine ring .

Q. What experimental approaches validate the compound's proposed mechanism of action in pharmacological studies?

In vitro assays (e.g., enzyme inhibition or cell viability tests) are paired with competitive binding studies using radiolabeled analogs. For example, surface plasmon resonance (SPR) can quantify binding kinetics to target proteins. Confocal microscopy may visualize cellular uptake. Contradictory results (e.g., high binding affinity but low bioactivity) require revisiting assay conditions or probing off-target effects via proteome-wide screening .

Q. How can reaction kinetics be optimized for large-scale synthesis without compromising purity?

Flow chemistry systems improve scalability by maintaining precise temperature and mixing control. Process Analytical Technology (PAT) tools (e.g., inline IR spectroscopy) monitor reaction progress in real time. Solvent selection (e.g., switching from THF to 2-MeTHF) and catalyst recycling (e.g., immobilized bases) enhance sustainability and reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.